n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine
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Overview
Description
The compound n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine It is widely used as a buffering agent in biochemical and molecular biology applications due to its effective pH buffering range and low ionic strength .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine typically involves the reaction of glycine with formaldehyde and tris(hydroxymethyl)aminomethane under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted amines .
Scientific Research Applications
n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical techniques.
Biology: It is employed in electrophoresis for the separation of low molecular weight proteins and peptides.
Medicine: It is used in the formulation of pharmaceuticals and as a component in diagnostic assays.
Industry: It is used in the production of various biochemical reagents and as a stabilizer in industrial processes
Mechanism of Action
The compound exerts its effects primarily through its buffering capacity. It maintains a stable pH in biochemical reactions, which is crucial for the proper functioning of enzymes and other biological molecules. The molecular targets include various enzymes and proteins that require a specific pH range for optimal activity .
Comparison with Similar Compounds
Similar Compounds
Glycine: A simple amino acid with buffering properties but lower ionic strength.
Tris(hydroxymethyl)aminomethane: Another buffering agent with a different pH range.
HEPES: A zwitterionic buffer with a similar pH range but different chemical structure
Uniqueness
n-{[3-Hydroxy-6-(hydroxymethyl)-4-oxo-4h-pyran-2-yl]methyl}-n-methylglycine is unique due to its higher negative charge and low ionic strength, making it particularly effective in electrophoresis and other applications requiring precise pH control .
Properties
CAS No. |
91179-44-1 |
---|---|
Molecular Formula |
C10H13NO6 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]methyl-methylamino]acetic acid |
InChI |
InChI=1S/C10H13NO6/c1-11(4-9(14)15)3-8-10(16)7(13)2-6(5-12)17-8/h2,12,16H,3-5H2,1H3,(H,14,15) |
InChI Key |
SBEZLLAIJPHZIH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=O)C=C(O1)CO)O)CC(=O)O |
Origin of Product |
United States |
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